2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features two cyclopropyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of hydrazine with a suitable diketone or β-diketone derivative. The reaction proceeds through the formation of a pyrazole ring via cyclization. The cyclopropyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of pyrazole-1-oxide derivatives.
Reduction: Formation of pyrazole-1-yl derivatives with reduced functional groups.
Substitution: Introduction of different substituents at the pyrazole ring.
Scientific Research Applications
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Pyrazole derivatives are explored for their pharmacological effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or pharmacological context.
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazol-1-yl)acetonitrile
3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
3,5-Diethyl-1H-pyrazol-1-yl)acetonitrile
3,5-Dibutyl-1H-pyrazol-1-yl)acetonitrile
This comprehensive overview provides a detailed understanding of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVBWMTUSTZXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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